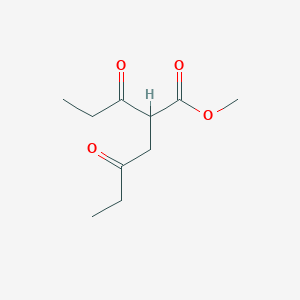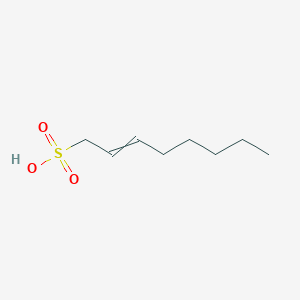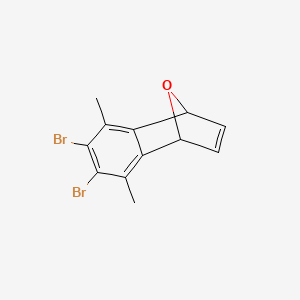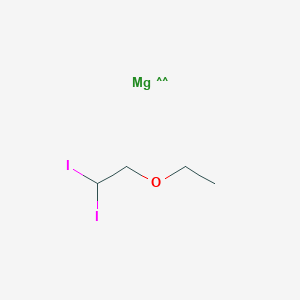
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester is an organic compound with a complex structure It is a derivative of hexanoic acid, featuring additional oxo and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. Techniques such as continuous flow reactors and advanced separation methods are employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms new esters or amides.
Scientific Research Applications
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The oxo and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: A similar compound with one less carbon in the chain.
Butanoic acid, 4-oxo-, methyl ester: Another related compound with a shorter carbon chain.
Uniqueness
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain and additional functional groups make it more versatile in various applications compared to its shorter-chain analogs.
Properties
CAS No. |
113277-47-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4-oxo-2-propanoylhexanoate |
InChI |
InChI=1S/C10H16O4/c1-4-7(11)6-8(9(12)5-2)10(13)14-3/h8H,4-6H2,1-3H3 |
InChI Key |
UFYYAMGZCXXJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C(=O)CC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)

![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)

![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)

![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)


![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)

